Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a substituted indole moiety at the 2-position. The pyrrolidine core introduces stereochemical complexity, which is critical for interactions with chiral biological targets.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c23-20(24-14-15-5-2-1-3-6-15)22-12-4-7-19(22)17-8-9-18-16(13-17)10-11-21-18/h1-3,5-6,8-11,13,19,21H,4,7,12,14H2 |
InChI Key |
WCNWYWXSGTWYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Deprotection and Functionalization of the Benzyl Group
The benzyl carboxylate group serves as a protective moiety, enabling selective deprotection for further derivatization:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, ethanol, 25°C, 12 h | Pyrrolidine-1-carboxylic acid derivative | |
| Acidic Hydrolysis | 6M HCl, reflux, 6 h | Free carboxylic acid |
Key Findings :
-
Hydrogenolysis cleaves the benzyl ester efficiently under mild conditions, yielding the corresponding carboxylic acid without affecting the indole ring .
-
Acidic hydrolysis provides an alternative pathway but may require harsher conditions.
Substitution Reactions at the Pyrrolidine Moiety
The pyrrolidine ring undergoes nucleophilic substitution, particularly at the C2 position:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, DCM | Mesylate intermediate | |
| SN2 Substitution | NaN₃, DMF, 80°C | Azide-functionalized derivative |
Key Findings :
-
Mesylation introduces a leaving group (mesyloxy), enabling subsequent nucleophilic substitutions (e.g., azide introduction).
-
Substituents at C2 influence steric and electronic properties, modulating reactivity .
Oxidation and Reduction Reactions
The pyrrolidine ring and indole group exhibit redox activity:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Pyrrolidine Oxidation | KMnO₄, H₂O, 0°C | Pyrrolidin-2-one derivative | |
| Indole Bromination | NBS, DMF, 0°C | 5-Bromoindole analog |
Key Findings :
-
Oxidation of pyrrolidine to pyrrolidinone enhances hydrogen-bonding capacity, impacting biological activity .
-
Electrophilic bromination at the indole’s C5 position proceeds regioselectively .
Indole Ring Functionalization
The indole moiety participates in electrophilic substitution and cross-coupling:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-indole conjugate | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, DCM | 3-Acylindole derivative |
Key Findings :
-
Suzuki coupling enables C–C bond formation at the indole’s C5 position, expanding structural diversity .
-
Acylation at C3 modifies electronic properties, enhancing binding affinity in drug design .
Comparative Reactivity Insights
The table below contrasts reactivity trends for analogs of benzyl pyrrolidine-indole carboxylates:
Mechanistic Considerations
-
Deprotection : The benzyl group’s removal via hydrogenolysis follows a catalytic hydrogenation mechanism, cleaving the C–O bond .
-
Indole Bromination : Proceeds via electrophilic aromatic substitution, with regioselectivity dictated by electronic effects .
-
Pyrrolidine Oxidation : Involves hydroxylation followed by ketone formation, mediated by strong oxidizing agents .
Scientific Research Applications
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate with four analogous compounds from the literature, focusing on structural features, synthetic yields, stereochemical outcomes, and biological relevance.
Key Observations
Stereochemical Complexity :
- The target compound shares a pyrrolidine-carboxylate backbone with EG-I-2279-R-M-TOL-CBZ , which exhibited high enantiomeric excess (83% ee) and diastereomeric ratio (E/Z = 9:1). This suggests that similar stereoselective synthesis (e.g., phosphine-catalyzed cycloisomerization) could be applicable to the target compound.
Functional Group Impact :
- The tert-butyl carbamate derivatives in replace the benzyl group with a bulkier tert-butyl moiety and incorporate an oxadiazole-indole hybrid. While this enhances metabolic stability, it may reduce binding affinity compared to the target compound’s simpler indole substitution.
- The 5-oxo-pyrrolidine-2-carbonitrile in demonstrates that electron-withdrawing groups (e.g., oxo, carbonitrile) enhance interactions with HIV-1 reverse transcriptase, a property the target compound may lack due to its unmodified indole and benzyl groups.
Biological Activity :
- The NNRTI activity of highlights the importance of the indole-3-yl position for antiviral activity. In contrast, the target compound’s indol-5-yl substitution may shift selectivity toward other targets, such as serotonin receptors or kinases.
Synthetic Feasibility :
- The high yield (81%) and stereoselectivity of EG-I-2279-R-M-TOL-CBZ support the feasibility of synthesizing the target compound via analogous methods (e.g., phosphine catalysis or chiral resolution).
Research Findings and Data
Table 2: Spectroscopic and Analytical Data
Biological Activity
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of indole derivatives with pyrrolidine carboxylic acids. The benzyl group is crucial for enhancing the stability and biological activity of the compound, as indicated by molecular docking studies that show favorable interactions with target enzymes .
1. Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown growth inhibition (GI50) values in the low micromolar range (0.95 µM to 1.50 µM) against cell lines such as A-549 and Panc-1, indicating strong potential as anticancer agents .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. The benzyl substitution enhances the binding affinity to these enzymes, suggesting that it could be developed into a therapeutic agent for cognitive disorders .
3. Antioxidant Activity
This compound has shown promising antioxidant properties in vitro. Studies indicate that it can scavenge free radicals effectively, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via phosphine-catalyzed cycloisomerization (e.g., using triphenylphosphine catalysts) under inert conditions, as demonstrated in analogous pyrrolidine derivatives . Microwave-assisted synthesis in polar aprotic solvents like DMF at elevated temperatures (~150°C) is another efficient route, with reaction progress monitored via TLC . Purification typically involves flash column chromatography using silica gel and gradients of ethyl acetate/hexane, yielding >80% purity . Critical intermediates are characterized by H/C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1655 cm) .
Q. Which spectroscopic techniques are essential for structural characterization, and how are key spectral features interpreted?
- Methodological Answer :
- NMR : H NMR reveals pyrrolidine ring protons (δ 3.0–4.0 ppm) and indole aromatic protons (δ 6.5–8.0 ppm). Coupling constants (e.g., Hz) help assign stereochemistry .
- IR : Peaks at ~1700 cm confirm the carbonyl group of the benzyl carboxylate .
- HRMS : Validates molecular weight (e.g., [M + Na] at m/z 457.1734) to confirm synthesis success .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict control of reaction conditions (temperature, solvent purity, catalyst loading) and standardized workup protocols (e.g., quenching with ammonium chloride, drying over MgSO) are critical . Replicate syntheses should yield consistent H NMR and HRMS data .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical methods validate stereochemical purity?
- Methodological Answer : Chiral phosphine catalysts or chiral stationary phases (e.g., IC columns) in HPLC can enhance enantioselectivity. For example, HPLC with a chiral column achieved 83% ee in a related pyrrolidine derivative . Polarimetric analysis () and circular dichroism (CD) spectroscopy further validate enantiomeric ratios .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using multiple techniques is key. For instance, discrepancies in H NMR coupling constants (e.g., differences) can be resolved by NOESY experiments or X-ray crystallography to confirm spatial arrangements . HRMS data (e.g., m/z accuracy within 1 ppm) ensures molecular formula consistency .
Q. How does X-ray crystallography clarify stereochemical ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond angles and torsion angles. For example, a crystal structure of a related compound (1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) confirmed the spatial orientation of the indole-pyrrolidine linkage, resolving ambiguities in NMR-based assignments .
Q. What advanced techniques quantify E/Z isomer ratios, and how are they applied?
- Methodological Answer : H NMR coupling constants (e.g., Hz for trans isomers) and integration of diastereotopic peaks differentiate E/Z ratios. Preparative HPLC with a C18 column can isolate isomers for individual characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
